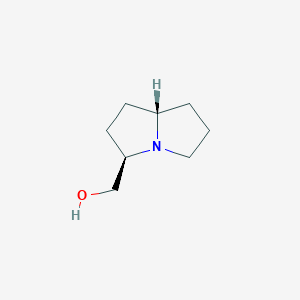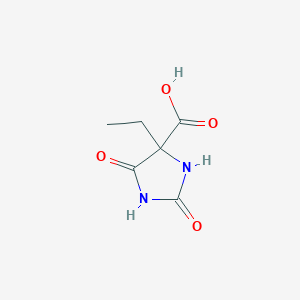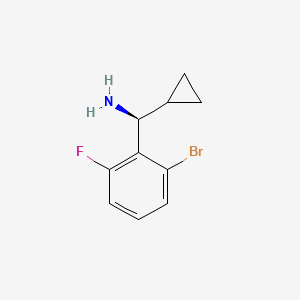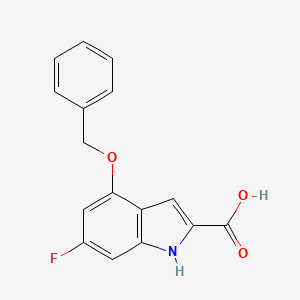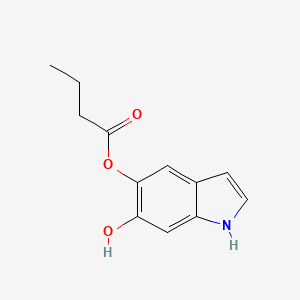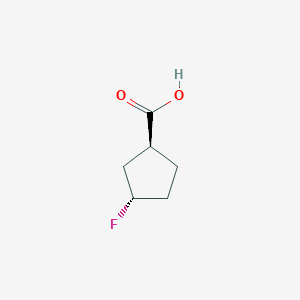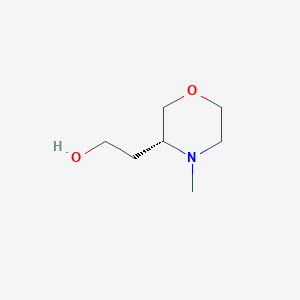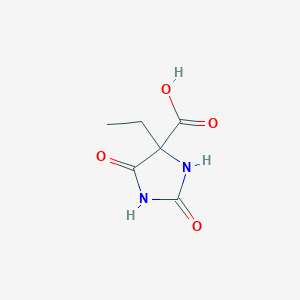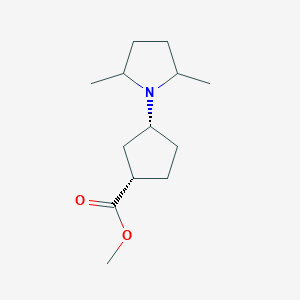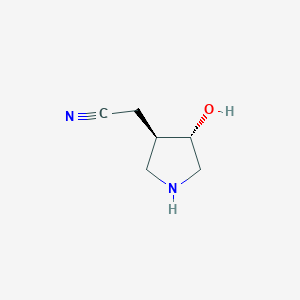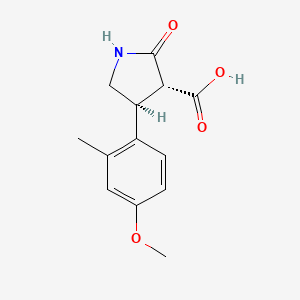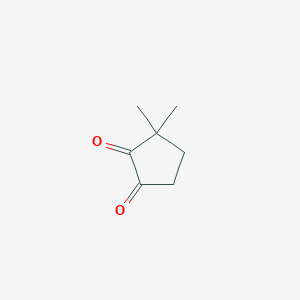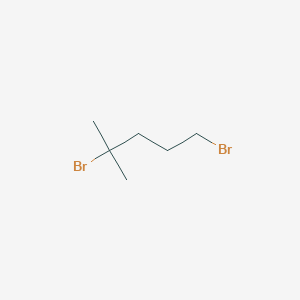
1,4-Dibromo-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-4-methylpentane is an organic compound with the molecular formula C6H12Br2 It is a derivative of pentane, where two bromine atoms are substituted at the first and fourth positions, and a methyl group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-4-methylpentane can be synthesized through several methods. One common approach involves the bromination of 4-methylpentane. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide to facilitate the substitution reaction. The reaction proceeds as follows:
CH3CH2CH2C(CH3)CH3+2Br2→CH3CH2CH2C(CH3)CH2Br+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control over reaction conditions. The use of catalysts and optimized temperatures can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-4-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-).
Elimination Reactions: Under strong base conditions, the compound can undergo elimination to form alkenes.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Major Products:
Nucleophilic Substitution: 4-methylpentanol, 4-methylpentylamine.
Elimination: 4-methyl-1-pentene.
Reduction: 4-methylpentane.
Scientific Research Applications
1,4-Dibromo-4-methylpentane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used to study the effects of brominated hydrocarbons on biological systems.
Mechanism of Action
The mechanism by which 1,4-dibromo-4-methylpentane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of hydrogen bromide (HBr). The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,4-Dichloro-4-methylpentane: Similar structure but with chlorine atoms instead of bromine.
1,4-Diiodo-4-methylpentane: Similar structure but with iodine atoms instead of bromine.
1,4-Dibromo-2-methylbutane: Similar brominated compound but with a different carbon chain structure.
Uniqueness: 1,4-Dibromo-4-methylpentane is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms makes it more reactive in nucleophilic substitution and elimination reactions compared to its chlorinated or iodinated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H12Br2 |
|---|---|
Molecular Weight |
243.97 g/mol |
IUPAC Name |
1,4-dibromo-4-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |
InChI Key |
DAWJLVCTELSDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


